1-Chloroisoquinolin-6-OL
Overview
Description
1-Chloroisoquinolin-6-ol is a chemical compound with the molecular formula C9H6ClNO and a molecular weight of 179.61 g/mol. It is a chlorinated derivative of isoquinoline, featuring a chlorine atom at the 1-position and a hydroxyl group at the 6-position of the isoquinoline ring system. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloroisoquinolin-6-ol can be synthesized through several synthetic routes. One common method involves the chlorination of isoquinoline followed by hydroxylation. The reaction conditions typically include the use of chlorinating agents such as thionyl chloride (SOCl2) and hydroxylating agents like aqueous sodium hydroxide (NaOH).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-Chloroisoquinolin-6-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as 1-chloroisoquinoline-6-one.
Reduction: Reduction reactions can lead to the formation of 1-chloroisoquinoline.
Substitution: Substitution reactions at the chlorine or hydroxyl positions can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: 1-chloroisoquinoline-6-one
Reduction: 1-chloroisoquinoline
Substitution: Various derivatives depending on the substituents used.
Scientific Research Applications
1-Chloroisoquinolin-6-ol has several scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
1-Chloroisoquinolin-6-ol is similar to other chlorinated isoquinolines, such as 1-chloroisoquinoline and 1,4-dichloroisoquinoline. its unique combination of a chlorine atom and a hydroxyl group at specific positions on the isoquinoline ring system sets it apart. These structural differences can lead to variations in reactivity and biological activity.
Comparison with Similar Compounds
1-chloroisoquinoline
1,4-dichloroisoquinoline
1,2,3-trichloroisoquinoline
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Properties
IUPAC Name |
1-chloroisoquinolin-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-8-2-1-7(12)5-6(8)3-4-11-9/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEBBLYVDQQABZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850197-67-0 | |
Record name | 1-chloro-2H-isoquinolin-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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